![molecular formula C27H22N4O2 B2834042 N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide CAS No. 1646265-27-1](/img/structure/B2834042.png)

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

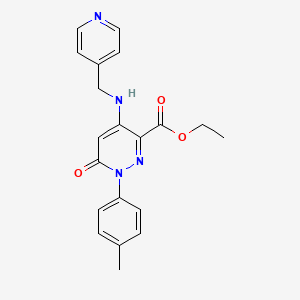

Molecular Structure Analysis

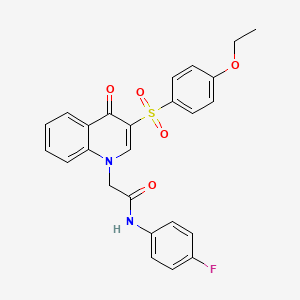

The molecular structure of this compound is based on the quinazoline core, which is a bicyclic system, containing two nitrogen atoms at positions 1 and 3 of the ring. This core is substituted at position 6 by a methylindole group and at position 12 by a benzamide group.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 568.6±50.0 °C, and its predicted density is 1.27±0.1 g/cm3 . Its pKa, a measure of its acidity, is predicted to be 10.97±0.46 .Applications De Recherche Scientifique

- Quinazolinones have demonstrated antibacterial properties. Researchers have investigated various quinazolinone derivatives for their ability to inhibit bacterial growth. These compounds could potentially serve as novel antibiotics to combat drug-resistant bacterial strains .

- Quinazoline derivatives have been explored as potential anticancer agents. Some quinazoline-based compounds have already been approved for clinical use in cancer treatment. For instance, erlotinib and gefitinib are used to treat lung and pancreatic cancers .

- Quinazolinones exhibit antioxidant activity. Their chemical structure allows them to scavenge free radicals and protect cells from oxidative damage. This property makes them relevant in the context of oxidative stress-related diseases .

- Medicinal chemists have investigated the SAR of various quinazolinone derivatives. Understanding how different substitutions affect biological activity is crucial for drug design. These studies help optimize the pharmacological properties of quinazolinones .

- Researchers have designed and synthesized quinazolin-4-ones linked to 1,2,3-triazol hybrids. These compounds were evaluated for their antimicrobial activity against Mycobacterium tuberculosis (the causative agent of tuberculosis). The study aimed to identify potential inhibitors for tuberculosis treatment .

- Specific quinazolinone derivatives have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds could be relevant in managing conditions related to glucose regulation .

Antibacterial Activity

Anticancer Potential

Antioxidant Properties

Structure-Activity Relationship (SAR) Studies

Inhibitors of Mycobacterium tuberculosis

α-Glucosidase Inhibition

Propriétés

IUPAC Name |

N-(6-methylindolo[1,2-c]quinazolin-12-yl)-4-[(prop-2-enoylamino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVOMGEXXZDNAMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)